
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with a hydroxyl group and a 2-iminopyridinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the 2-iminopyridinylmethyl intermediate: This can be achieved by reacting 2-aminopyridine with formaldehyde under acidic conditions to form the 2-iminopyridinylmethyl group.
Cyclobutanol formation: The cyclobutanol moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Coupling reaction: The final step involves coupling the 2-iminopyridinylmethyl intermediate with the cyclobutanol moiety using a suitable coupling reagent, such as a Grignard reagent or an organolithium compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Formation of cyclobutanone or cyclobutanal derivatives.
Reduction: Formation of 1-((2-aminopyridin-1-yl)methyl)cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving imine and hydroxyl groups.
Medicine: Potential use as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of 1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol depends on its specific application. In general, the compound may interact with molecular targets through hydrogen bonding, coordination to metal centers, or covalent modification of biological molecules. The imine and hydroxyl groups play key roles in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Aminopyridin-1-yl)methyl)cyclobutan-1-ol: Similar structure but with an amine group instead of an imine group.
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
1-((2-Iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol is unique due to the combination of its cyclobutane ring, imine group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-[(2-iminopyridin-1-yl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H14N2O/c11-9-4-1-2-7-12(9)8-10(13)5-3-6-10/h1-2,4,7,11,13H,3,5-6,8H2 |
InChI-Schlüssel |
JLCZSRWHGKVGLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN2C=CC=CC2=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



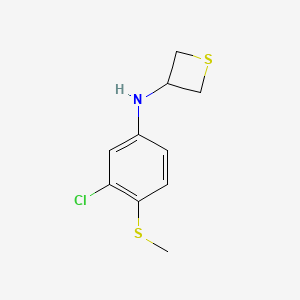

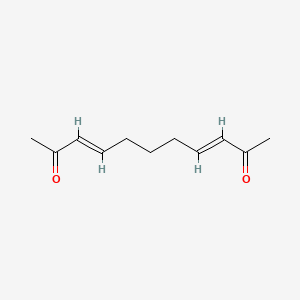
![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
![N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine](/img/structure/B13335316.png)
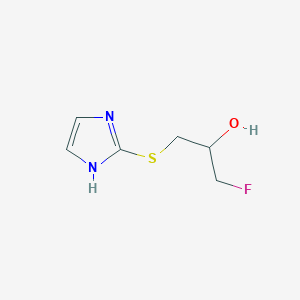
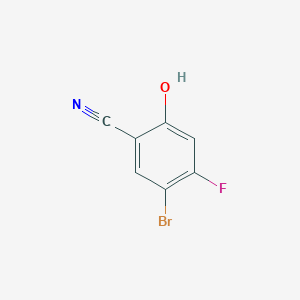

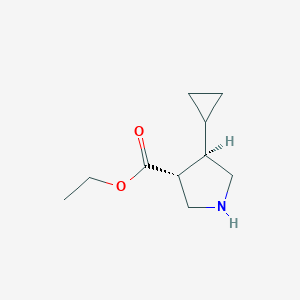
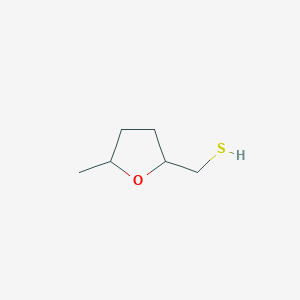
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)

![2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13335367.png)
